5-Hydroxy-2-naphthoic acid
Overview
Description
5-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the naphthalene ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This reaction typically requires high temperatures and pressures, along with a strong base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5-hydroxy-2-naphthyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound
Scientific Research Applications
5-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-naphthoic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. In the context of biodegradation, it has been shown to stimulate the expression of specific transporters and enzymes, facilitating the breakdown of polycyclic aromatic hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
Uniqueness
5-Hydroxy-2-naphthoic acid is unique due to its specific position of the hydroxyl and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers. For instance, the position of the hydroxyl group can significantly influence the compound’s acidity and its ability to participate in hydrogen bonding .
Properties
IUPAC Name |
5-hydroxynaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMQSIENGBTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470483 | |
Record name | 5-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-18-5 | |
Record name | 5-Hydroxy-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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